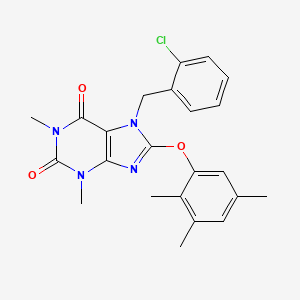![molecular formula C18H19N3O5 B4168605 N-[2-(2-methoxyanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B4168605.png)
N-[2-(2-methoxyanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide
Descripción general
Descripción
N-(4-methoxyphenyl)-N’-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
The synthesis of N-(4-methoxyphenyl)-N’-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylamine with 2-methoxyphenyl isocyanate to form an intermediate, which is then reacted with ethanediamide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Análisis De Reacciones Químicas
N-(4-methoxyphenyl)-N’-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N’-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N’-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)-N’-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}ethanediamide can be compared with similar compounds such as:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar structural features but different electronic properties due to the presence of a naphthalene ring.
4-methoxyphenylethylamine: This compound shares the methoxyphenyl group but has a simpler structure and different reactivity.
Benzimidazole derivatives: These compounds have similar pharmacophores and are studied for their biological activities.
Propiedades
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-13-9-7-12(8-10-13)20-18(24)17(23)19-11-16(22)21-14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRWWEHJMMUDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4168526.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4168529.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)

![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)

![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4168567.png)
![Ethyl 2-{4-[(cyclohexylcarbamoyl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4168579.png)
![N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4168585.png)
![methyl 2-amino-3-cyano-1'-(2-ethoxy-2-oxoethyl)-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4168593.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168595.png)
![2-METHOXY-N-[1-(2-METHYLPROPYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B4168597.png)
![2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4168626.png)
